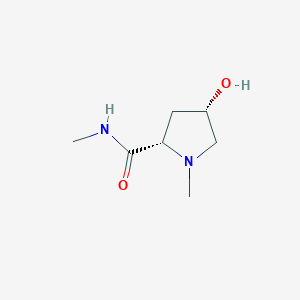![molecular formula C9H7F2NO B12875434 2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
2-(Difluoromethyl)-6-methylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and methyl substituents. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal-based or organocatalysts can be employed to facilitate the reactions. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the electron-deficient positions of the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-methylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Lacks the difluoromethyl group, resulting in different biological activities.
2-(Trifluoromethyl)benzoxazole: Contains a trifluoromethyl group, which may alter its metabolic stability and lipophilicity.
6-Methylbenzoxazole: Similar structure but without the difluoromethyl group, leading to different pharmacokinetic properties.
Uniqueness
2-(Difluoromethyl)-6-methylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and methyl groups, which enhance its metabolic stability and lipophilicity. This makes it a valuable scaffold in drug discovery and development, offering potential advantages over similar compounds in terms of efficacy and safety .
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3 |
Clave InChI |
WOCZSEIVYMPCRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(O2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



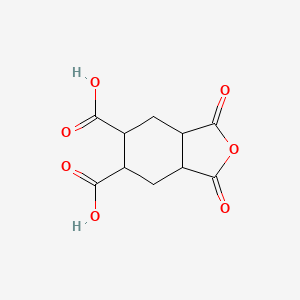

![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
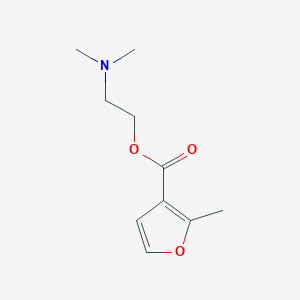

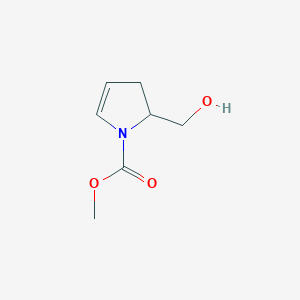

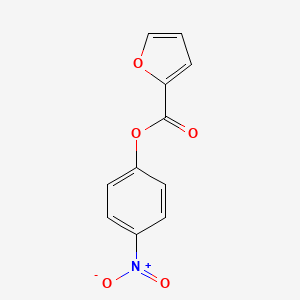
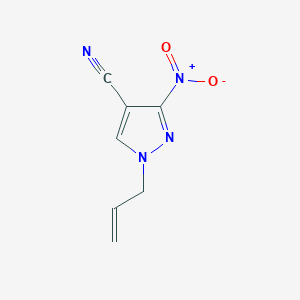

![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
